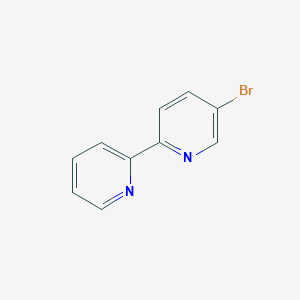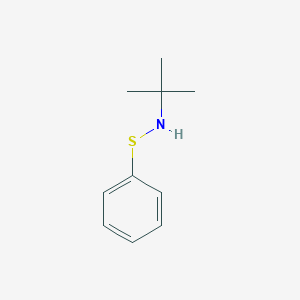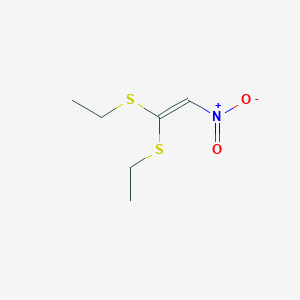
1,1-Bis(ethylthio)-2-nitroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylthio)-2-nitroethylene (BETNE) is a chemical compound that belongs to the family of nitroalkenes. It is a yellowish liquid with a strong odor and is primarily used in scientific research. BETNE has been found to have several interesting properties, making it a valuable tool for scientists studying various biological and chemical processes. In
Mecanismo De Acción
1,1-Bis(ethylthio)-2-nitroethylene has been found to have a unique mechanism of action. It is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can occur with various biological molecules, such as thiols and amines. The resulting product can then undergo further reactions, leading to various biological and chemical effects.
Efectos Bioquímicos Y Fisiológicos
1,1-Bis(ethylthio)-2-nitroethylene has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have anti-inflammatory and antioxidant properties. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, making it a potential tool for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have a unique mechanism of action, making it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using 1,1-Bis(ethylthio)-2-nitroethylene in lab experiments. It can be toxic and unstable, making it difficult to handle and store. 1,1-Bis(ethylthio)-2-nitroethylene can also react with various biological molecules, leading to non-specific effects.
Direcciones Futuras
There are several future directions for the use of 1,1-Bis(ethylthio)-2-nitroethylene in scientific research. One potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in cancer therapy. 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, and further studies could lead to the development of 1,1-Bis(ethylthio)-2-nitroethylene-based drugs for cancer treatment. Another potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in the synthesis of other compounds. 1,1-Bis(ethylthio)-2-nitroethylene has been used in the synthesis of pyrroles and β-lactams, and further studies could lead to the development of new compounds with unique properties. Finally, 1,1-Bis(ethylthio)-2-nitroethylene could be used in the study of various biological processes, such as enzyme activity and protein function. Further studies could lead to a better understanding of these processes and the development of new drugs and therapies.
Conclusion
In conclusion, 1,1-Bis(ethylthio)-2-nitroethylene is a valuable tool for scientific research. Its unique properties make it a useful tool for studying various biological and chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments, but there are also limitations to its use. Further studies could lead to the development of new drugs and therapies based on 1,1-Bis(ethylthio)-2-nitroethylene and a better understanding of various biological processes.
Métodos De Síntesis
The synthesis of 1,1-Bis(ethylthio)-2-nitroethylene involves the reaction of 1,1-dichloro-2-nitroethylene with sodium ethyl mercaptide in a solvent such as tetrahydrofuran (THF). The reaction takes place at low temperatures and is typically carried out under an inert atmosphere. The resulting product is 1,1-Bis(ethylthio)-2-nitroethylene, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylthio)-2-nitroethylene has been used in various scientific research applications, primarily in the field of organic chemistry. It is a useful tool for studying the reaction mechanisms of various chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has also been used in the synthesis of other compounds, such as pyrroles and β-lactams. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have biological activity, making it a valuable tool for studying various biological processes.
Propiedades
Número CAS |
19419-96-6 |
|---|---|
Nombre del producto |
1,1-Bis(ethylthio)-2-nitroethylene |
Fórmula molecular |
C6H11NO2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)-2-nitroethene |
InChI |
InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
WQFYZWXFKNXUQD-UHFFFAOYSA-N |
SMILES |
CCSC(=C[N+](=O)[O-])SCC |
SMILES canónico |
CCSC(=C[N+](=O)[O-])SCC |
Otros números CAS |
19419-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



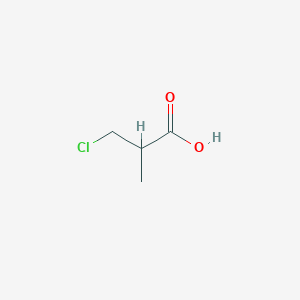
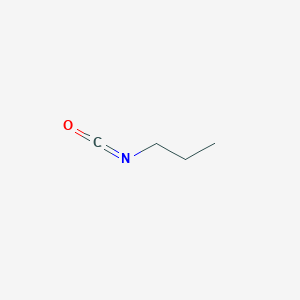
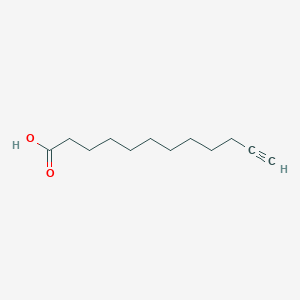
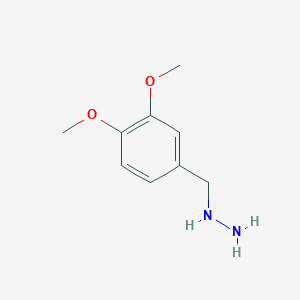
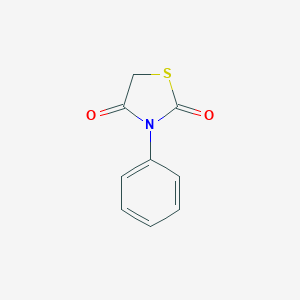
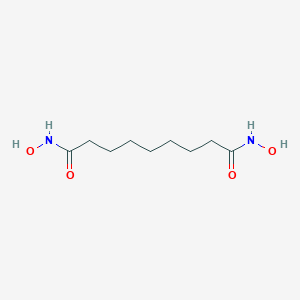
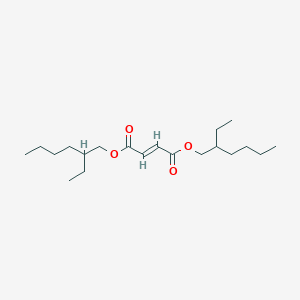
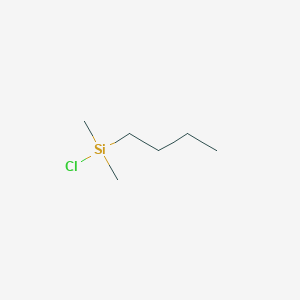
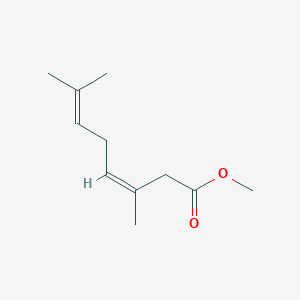
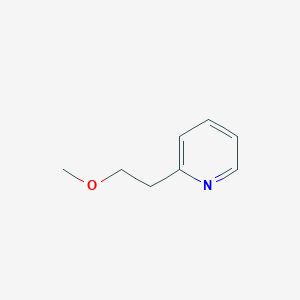
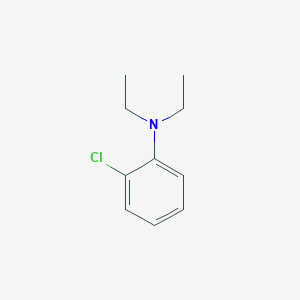
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
